Cas no 81905-83-1 (2,3,11,12,13,14,15,16,26,26,26a-undecahydroxy-5,9,18,23,25-pentaoxo-5,7a,9,18,20,21,21a,23,25,26,26a,26b-dodecahydro-7H-21,7-(epoxymethano)-1,6,8,19,22-pentaoxadibenzo[5',6':7',8']cyclododeca[1',2':7,8]cycloundeca[1,2,3,4-def]fluoren-28-yl 3,4,5-trihydrox)
![2,3,11,12,13,14,15,16,26,26,26a-undecahydroxy-5,9,18,23,25-pentaoxo-5,7a,9,18,20,21,21a,23,25,26,26a,26b-dodecahydro-7H-21,7-(epoxymethano)-1,6,8,19,22-pentaoxadibenzo[5',6':7',8']cyclododeca[1',2':7,8]cycloundeca[1,2,3,4-def]fluoren-28-yl 3,4,5-trihydrox structure](https://de.kuujia.com/scimg/cas/81905-83-1x500.png)
81905-83-1 structure
Produktname:2,3,11,12,13,14,15,16,26,26,26a-undecahydroxy-5,9,18,23,25-pentaoxo-5,7a,9,18,20,21,21a,23,25,26,26a,26b-dodecahydro-7H-21,7-(epoxymethano)-1,6,8,19,22-pentaoxadibenzo[5',6':7',8']cyclododeca[1',2':7,8]cycloundeca[1,2,3,4-def]fluoren-28-yl 3,4,5-trihydrox
2,3,11,12,13,14,15,16,26,26,26a-undecahydroxy-5,9,18,23,25-pentaoxo-5,7a,9,18,20,21,21a,23,25,26,26a,26b-dodecahydro-7H-21,7-(epoxymethano)-1,6,8,19,22-pentaoxadibenzo[5',6':7',8']cyclododeca[1',2':7,8]cycloundeca[1,2,3,4-def]fluoren-28-yl 3,4,5-trihydrox Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,3,11,12,13,14,15,16,26,26,26a-undecahydroxy-5,9,18,23,25-pentaoxo-5,7a,9,18,20,21,21a,23,25,26,26a,26b-dodecahydro-7H-21,7-(epoxymethano)-1,6,8,19,22-pentaoxadibenzo[5',6':7',8']cyclododeca[1',2':7,8]cycloundeca[1,2,3,4-def]fluoren-28-yl 3,4,5-trihydrox
- 2,3,11,12,13,14,15,16,26,26,26a-undecahydroxy-5,9,18,23,25-pentaoxo-5,7a,9,18,20,21,21a,23,25,26,26a,26b-dodecahydro-7H-21,7-(epoxymethano)-1,6,8,19,22-pentaoxadibenzo[5',6':7',8']cyclododeca[1',2':7,8]cycloundeca[1,2,3,4-def]fluoren-28-yl 3,4,5-trihydroxybenzoate
- benzoic acid, 3,4,5-trihydroxy-, 5,7a,9,18,20,21,21a,23,25,26,26a,26b-dodecahydro-2,3,11,12,13,14,15,16,26,26,26a-undecahydroxy-5,9,18,23,25-pentaoxo-21,7-(epoxymethano)-7H-1,6,8,19,22-pentaoxadibenzo[5',6':7',8']cyclododeca[1',2':7,8]cycloundeca[1,2,3,4-def]fluoren-28-yl ester
- 2,3,11,12,13,14,15,16,26,26,26a-undecahydroxy-5,9,18,23,25-pentaoxo-5,7a,9,18,20,21,21a,23,25,26,26a,26b-dodecahydro-7H-21,7-
- 2,3,11,12,13,14,15,16,26,26,26a-undecahydroxy-5,9,18,23,25-pentaoxo-5,7a,9,18,20,21,21a,23,25,26,26a,26b-dodecahydro-7H-21,7-(epoxymethano)-1,6,8,19,22-pentaoxadibenzo[5',6':7',8']cyclododeca[1',2':7,
- AC1L4JHE
- beta-D-Glucopyranose, cyclic 3,6-(4,4',5,5',6,6'-hexahydroxy(1,1'-biphenyl)-2,2'-dicarboxylate) cyclic 2-9:4-1-(3,4,4a,9b-tetrahydro-4,4,4a,6,7-pentahydroxy-3-oxo-1,9-dibenzofurandicarboxylate) 1-(3,4,5-trihydroxybenzoate), stereoisomer
- 81905-83-1
-
- Inchi: InChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-38(58)12-6-19(47)40(59,60)41(61)23(12)22-11(37(57)66-33)5-17(46)27(51)31(22)68-41)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2
- InChI-Schlüssel: WTKZYPVTAXZSEM-UHFFFAOYSA-N
- Lächelt: C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O6)O)(O)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O
Berechnete Eigenschaften
- Genaue Masse: 952.08179561g/mol
- Monoisotopenmasse: 952.08179561g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 14
- Anzahl der Akzeptoren für Wasserstoffbindungen: 27
- Schwere Atomanzahl: 68
- Anzahl drehbarer Bindungen: 3
- Komplexität: 2080
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 7
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 450Ų
- XLogP3: -0.6
2,3,11,12,13,14,15,16,26,26,26a-undecahydroxy-5,9,18,23,25-pentaoxo-5,7a,9,18,20,21,21a,23,25,26,26a,26b-dodecahydro-7H-21,7-(epoxymethano)-1,6,8,19,22-pentaoxadibenzo[5',6':7',8']cyclododeca[1',2':7,8]cycloundeca[1,2,3,4-def]fluoren-28-yl 3,4,5-trihydrox Verwandte Literatur
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
81905-83-1 (2,3,11,12,13,14,15,16,26,26,26a-undecahydroxy-5,9,18,23,25-pentaoxo-5,7a,9,18,20,21,21a,23,25,26,26a,26b-dodecahydro-7H-21,7-(epoxymethano)-1,6,8,19,22-pentaoxadibenzo[5',6':7',8']cyclododeca[1',2':7,8]cycloundeca[1,2,3,4-def]fluoren-28-yl 3,4,5-trihydrox) Verwandte Produkte
- 2680692-65-1(tert-butyl N-[(6-chloro-4-methylpyridin-2-yl)methyl]carbamate)
- 1286272-76-1(Methyl 2-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride)
- 1261231-02-0(tert-Butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate)
- 1805304-56-6(5-(Aminomethyl)-3-(difluoromethyl)pyridine-2-sulfonamide)
- 2034382-64-2(N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}cyclohex-3-ene-1-carboxamide)
- 1805043-58-6(4,5-Dibromonicotinonitrile)
- 97000-24-3(Methyl 5-(3-methoxyphenyl)nicotinate)
- 2097864-99-6(2,2-dimethyl-N-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}propanamide)
- 1153972-32-7(1-methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine)
- 89626-38-0(Ac-Pro-Leu-Gly-OH)
Empfohlene Lieferanten
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz

Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Handan Zechi Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
